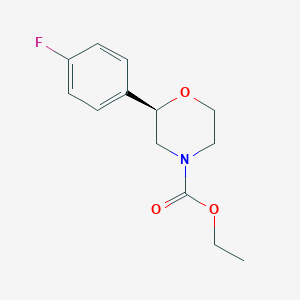

Ethyl (2r)-2-(4-fluorophenyl)morpholine-4-carboxylate

Description

Ethyl (2R)-2-(4-fluorophenyl)morpholine-4-carboxylate is a chiral morpholine derivative characterized by a fluorinated aryl group at the 2-position and an ethyl carboxylate ester at the 4-position of the morpholine ring. The morpholine core (a six-membered ring containing one oxygen and one nitrogen atom) confers conformational flexibility and moderate polarity. Its stereochemistry (2R configuration) may further modulate its physicochemical properties and binding affinities in enantioselective applications .

Properties

CAS No. |

920802-62-6 |

|---|---|

Molecular Formula |

C13H16FNO3 |

Molecular Weight |

253.27 g/mol |

IUPAC Name |

ethyl (2R)-2-(4-fluorophenyl)morpholine-4-carboxylate |

InChI |

InChI=1S/C13H16FNO3/c1-2-17-13(16)15-7-8-18-12(9-15)10-3-5-11(14)6-4-10/h3-6,12H,2,7-9H2,1H3/t12-/m0/s1 |

InChI Key |

UHTZRNLDSSGASN-LBPRGKRZSA-N |

Isomeric SMILES |

CCOC(=O)N1CCO[C@@H](C1)C2=CC=C(C=C2)F |

Canonical SMILES |

CCOC(=O)N1CCOC(C1)C2=CC=C(C=C2)F |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl (2r)-2-(4-fluorophenyl)morpholine-4-carboxylate typically involves the reaction of 4-fluoroaniline with ethyl chloroformate in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate, which is then cyclized to form the morpholine ring. The reaction conditions usually involve refluxing the reactants in an appropriate solvent such as dichloromethane or toluene.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production. Additionally, purification techniques such as crystallization or chromatography are employed to obtain the final product in its pure form.

Chemical Reactions Analysis

Types of Reactions

Ethyl (2r)-2-(4-fluorophenyl)morpholine-4-carboxylate undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides or hydroxyl derivatives.

Reduction: Reduction reactions can lead to the formation of amines or other reduced forms.

Substitution: The fluorophenyl group can undergo nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

Substitution: Reagents such as halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols) are used under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amines. Substitution reactions can lead to the formation of various substituted morpholine derivatives.

Scientific Research Applications

Ethyl (2r)-2-(4-fluorophenyl)morpholine-4-carboxylate has a wide range of scientific research applications, including:

Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.

Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of Ethyl (2r)-2-(4-fluorophenyl)morpholine-4-carboxylate involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The fluorophenyl group can enhance the compound’s binding affinity and specificity, leading to more potent biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Ethyl (2R)-2-(4-Chlorophenyl)Morpholine-4-Carboxylate (CAS 1119452-95-7)

Structural Similarities and Differences :

- Core Structure : Both compounds share the morpholine-4-carboxylate backbone and 2-aryl substitution.

- Substituent Variation : The fluorine atom in the target compound is replaced by chlorine in this analog.

- Molecular Formula: C₁₃H₁₆ClNO₃ vs. C₁₃H₁₆FNO₃ for the fluorinated derivative.

Key Comparisons :

| Property | Ethyl (2R)-2-(4-Fluorophenyl)Morpholine-4-Carboxylate | Ethyl (2R)-2-(4-Chlorophenyl)Morpholine-4-Carboxylate |

|---|---|---|

| Electron Effects | Moderate electron-withdrawing (F) | Stronger electron-withdrawing (Cl) |

| Lipophilicity (logP) | Lower (due to smaller F atom) | Higher (Cl increases hydrophobicity) |

| Steric Bulk | Van der Waals radius: 1.47 Å (F) | Van der Waals radius: 1.75 Å (Cl) |

| Synthetic Accessibility | Fluorination often requires specialized reagents | Chlorination is typically more straightforward |

Implications : The chloro analog’s increased lipophilicity may enhance membrane permeability but reduce solubility in aqueous media. The fluorine analog’s smaller size could favor tighter binding in sterically constrained environments .

Ethyl-4-(4-Fluorophenyl)-2-(4-Morpholinyl)-6-Phenyl-3-Pyridinecarboxylate

Structural Features :

- Core Heterocycle : Pyridine ring substituted with morpholine and aryl groups.

- Substituents : 4-Fluorophenyl and phenyl groups at positions 4 and 6, respectively.

Comparison :

Ethyl 6-(4-Chlorophenyl)-4-(4-Fluorophenyl)-2-Oxocyclohex-3-ene-1-Carboxylate

Structural Highlights :

- Core : Cyclohexene ring with 4-fluorophenyl and 4-chlorophenyl substituents.

- Functional Groups : Ketone (2-oxo) and ester moieties.

Comparison :

- Conformation : The cyclohexene ring adopts puckered conformations (envelope, half-chair), whereas the morpholine ring in the target compound has a chair-like conformation.

- Reactivity : The α,β-unsaturated ketone in the cyclohexene derivative enables Michael addition reactions, unlike the morpholine carboxylate.

- Crystallography: Weak C–H···O interactions stabilize the crystal lattice, a feature less pronounced in morpholine derivatives due to their flexibility .

Ethyl 4-(4-Fluorophenyl)-6-Methylquinoline-2-Carboxylate

Structural Differences :

- Core: Aromatic quinoline vs. saturated morpholine.

- Substituents : Methyl group at position 6 and fluorophenyl at position 4.

Comparison :

- Aromaticity: Quinoline’s planar structure enables intercalation in biological systems, whereas the morpholine’s flexibility may favor binding to dynamic targets.

- Synthesis: Quinoline derivatives often require cyclization of anilines with ketones, differing from the target compound’s synthesis .

Notes

- Electronic Effects : Fluorine’s electronegativity enhances stability against metabolic oxidation compared to chlorine .

- Steric Considerations : Bulkier substituents (e.g., chloro, phenyl) may hinder synthetic yields or binding specificity.

- Structural Diversity : While aryl groups are common, the core heterocycle dictates reactivity and application scope.

Biological Activity

Ethyl (2r)-2-(4-fluorophenyl)morpholine-4-carboxylate is a morpholine derivative that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews its biological activity, including antimicrobial and anticancer properties, and discusses relevant research findings and case studies.

Chemical Structure and Properties

This compound features a morpholine ring with a fluorophenyl substituent and an ethyl ester group. The presence of the fluorine atom is significant as it can enhance the compound's lipophilicity and biological activity, making it a valuable candidate for drug development.

1. Antimicrobial Activity

Research indicates that this compound exhibits notable antimicrobial properties. Studies have shown that compounds with similar structures can inhibit the growth of various bacteria and fungi. The mechanism may involve disruption of microbial cell membranes or inhibition of essential metabolic pathways.

| Study | Microorganism Tested | Result |

|---|---|---|

| Staphylococcus aureus | Inhibition observed | |

| Escherichia coli | Moderate activity noted |

2. Anticancer Properties

The compound has also been evaluated for its anticancer potential. Preliminary studies suggest that it may induce apoptosis in cancer cells through various mechanisms, including the modulation of signaling pathways involved in cell growth and survival.

| Cancer Cell Line | IC50 Value (µM) | Mechanism of Action |

|---|---|---|

| HeLa | 15 | Apoptosis induction |

| MCF-7 | 20 | Cell cycle arrest |

The biological activity of this compound is attributed to its interaction with specific molecular targets. The fluorophenyl group enhances binding affinity to enzymes or receptors, potentially modulating their activity. This interaction may lead to downstream effects such as altered gene expression or enzyme inhibition, contributing to its antimicrobial and anticancer effects.

Case Study 1: Antimicrobial Efficacy

In a study published in 2024, researchers tested this compound against clinical isolates of resistant bacterial strains. The compound demonstrated significant antibacterial activity, particularly against methicillin-resistant Staphylococcus aureus (MRSA), suggesting its potential as a lead compound for developing new antibiotics.

Case Study 2: Anticancer Activity

Another study focused on the compound's effects on breast cancer cell lines. Results indicated that treatment with this compound led to a decrease in cell viability and an increase in apoptotic markers after 48 hours of exposure. This study highlights the compound's potential for further development as an anticancer agent.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.